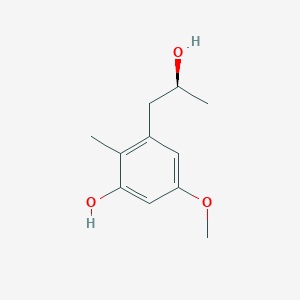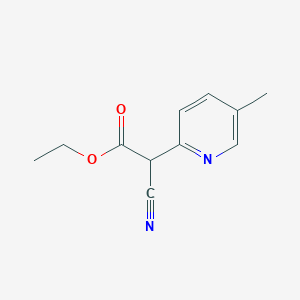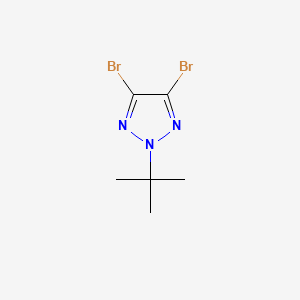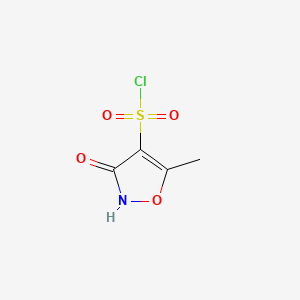
3-(2-Hydroxypropyl)-5-methoxy-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneethanol, 3-hydroxy-5-methoxy-a,2-dimethyl-, (aS)- is an organic compound with the molecular formula C10H14O3. This compound is characterized by the presence of a benzene ring substituted with a hydroxy group, a methoxy group, and a dimethyl group. It is a chiral molecule, meaning it has a specific spatial arrangement that is not superimposable on its mirror image.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 3-hydroxy-5-methoxy-a,2-dimethyl-, (aS)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have the necessary functional groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Benzeneethanol, 3-hydroxy-5-methoxy-a,2-dimethyl-, (aS)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
Benzeneethanol, 3-hydroxy-5-methoxy-a,2-dimethyl-, (aS)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism by which Benzeneethanol, 3-hydroxy-5-methoxy-a,2-dimethyl-, (aS)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.
相似化合物的比较
Similar Compounds
Benzeneethanol, 3-hydroxy-: This compound lacks the methoxy and dimethyl groups, making it less complex.
Benzeneethanol, 5-methoxy-: This compound lacks the hydroxy and dimethyl groups.
Benzeneethanol, a,2-dimethyl-: This compound lacks the hydroxy and methoxy groups.
Uniqueness
Benzeneethanol, 3-hydroxy-5-methoxy-a,2-dimethyl-, (aS)- is unique due to its specific combination of functional groups and its chiral nature. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
属性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
3-[(2S)-2-hydroxypropyl]-5-methoxy-2-methylphenol |
InChI |
InChI=1S/C11H16O3/c1-7(12)4-9-5-10(14-3)6-11(13)8(9)2/h5-7,12-13H,4H2,1-3H3/t7-/m0/s1 |
InChI 键 |
VOVNVNDGBNLJJB-ZETCQYMHSA-N |
手性 SMILES |
CC1=C(C=C(C=C1O)OC)C[C@H](C)O |
规范 SMILES |
CC1=C(C=C(C=C1O)OC)CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)










